LY334370 - 182563-08-2

LY334370

Catalog Number: EVT-255421
CAS Number: 182563-08-2
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY334370, chemically named as 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, is a synthetic compound recognized for its high affinity and selectivity as a serotonin 5-HT1F receptor agonist. [, , , , , , , , ] Initially developed for its potential in treating acute migraine headaches, LY334370's mechanism of action involves the selective targeting of 5-HT1F receptors, primarily found in the trigeminal ganglion and trigeminal nucleus caudalis, areas associated with migraine pain transmission. [, , , , , , ]

Synthesis Analysis

While several papers mention the synthesis of LY334370, specific details regarding the synthetic route and reaction conditions are not elaborated upon within the provided texts. [, , ]

Molecular Structure Analysis

The molecular structure of LY334370 consists of an indole ring system substituted with a 4-fluorobenzamide moiety at the 5-position and a 1-methylpiperidin-4-yl group linked to the indole nitrogen via a carbonyl bridge. [, , ] This particular structural arrangement contributes to its high affinity and selectivity for the 5-HT1F receptor. []

Mechanism of Action

The primary mechanism of action of LY334370 involves its agonistic activity at the 5-HT1F receptor. [, , , , , , , , ] Binding to these receptors, primarily localized within the trigeminal system, is believed to inhibit the transmission of nociceptive signals, thereby mitigating migraine pain. [, , , , , , ] Unlike other triptan medications for migraines, LY334370 does not exhibit vasoconstrictive properties, potentially offering a safer treatment option for patients with cardiovascular concerns. [, , , , , ]

Physical and Chemical Properties Analysis

LY334370 hydrochloride (HCl) has been identified in five different crystal forms: three anhydrous forms (I-III), a dihydrate, and an acetic acid solvate. [] Form I, an anhydrous form, has been identified as the most thermodynamically stable form in water. [] The dihydrate form exhibits a six times faster dissolution rate compared to Form I. [] The aqueous solubility of the dihydrate form is higher than that of Form I. []

Applications
  • Acute Migraine Treatment: Preclinical studies have demonstrated the efficacy of LY334370 in reducing dural plasma protein extravasation, a hallmark of migraine, in animal models. [, , , , ] Clinical trials have also shown promising results in reducing migraine pain and associated symptoms without causing vasoconstriction. [, , , , , , , , , ]
  • Neurological Research: The selective binding profile of LY334370 has made it a valuable tool for investigating the role of 5-HT1F receptors in various neurological processes, including pain perception, neurotransmission, and neuroinflammation. [, , , , ]
  • Mitochondrial Biogenesis Research: Recent studies have revealed a novel role of 5-HT1F receptor agonism, using LY334370 and its analog LY344864, in promoting mitochondrial biogenesis. [] This finding has potential implications for treating conditions involving mitochondrial dysfunction, such as acute kidney injury. []
  • Development of Safer Analogs: Research focusing on developing new 5-HT1F receptor agonists with improved safety profiles and pharmacokinetic properties, inspired by LY334370's structure and activity, is ongoing. [, , , ] Lasmiditan, a second-generation 5-HT1F agonist, is an example of such efforts. [, , , ]
  • Elucidating 5-HT1F Receptor Pharmacology: LY334370 remains a valuable tool for researchers to further investigate the complexities of 5-HT1F receptor signaling pathways, their role in different neurological processes, and potential therapeutic applications beyond migraine. [, , ]
  • Exploring Mitochondrial Biogenesis Applications: The discovery of LY334370's role in promoting mitochondrial biogenesis opens new possibilities for its use in treating conditions characterized by mitochondrial dysfunction, warranting further exploration in preclinical and potentially clinical settings. []

Sumatriptan

Compound Description: Sumatriptan is a first-generation triptan and a 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine attacks. [, , , , , , ]

Lasmiditan (COL-144, LY573144)

Compound Description: Lasmiditan is a high-affinity, highly selective 5-HT1F receptor agonist. [, , ] It is structurally distinct from triptans, exhibiting a unique pyridinoyl-piperidine scaffold. []

Naratriptan

Compound Description: Naratriptan is a triptan and a 5-HT1B/1D receptor agonist used for acute migraine treatment. []

Eletriptan

Compound Description: Eletriptan is a triptan and a 5-HT1B/1D receptor agonist indicated for acute migraine treatment. [, ]

Compound Description: Zolmitriptan is a triptan and a 5-HT1B/1D receptor agonist used for acute migraine treatment. [, ]

Compound Description: Rizatriptan is a triptan and a selective 5-HT1B/1D receptor agonist used for acute migraine treatment. [, , ]

Frovatriptan

Compound Description: Frovatriptan is a triptan and a 5-HT1B/1D receptor agonist. [, ]

Avitriptan

Compound Description: Avitriptan is a triptan and a 5-HT1B/1D receptor agonist. []

Alniditan

Compound Description: Alniditan is a 5-HT1B/1D receptor agonist investigated for acute migraine treatment. []

Donitriptan

Compound Description: Donitriptan is a 5-HT1B/1D receptor agonist investigated for acute migraine treatment. []

LY344864

Compound Description: LY344864 is a selective 5-HT1F receptor agonist. []

Relevance: LY344864 shares the same mechanism of action as LY334370, making it a potential treatment for acute migraine without vasoconstrictive effects. [] Both compounds have shown efficacy in preclinical migraine models. []

PNU-142633

Compound Description: PNU-142633 is a selective 5-HT1D receptor agonist investigated for the treatment of acute migraine. [, , ]

Compound Description: CP122638 is a 5-HT1 receptor agonist. []

Relevance: CP122638, like LY334370, displays binding affinity for the 5-HT1F receptor. []

Compound Description: L694247 is a 5-HT1 receptor agonist. []

Relevance: L694247, similar to LY334370, exhibits binding affinity for the 5-HT1F receptor. []

Compound Description: Compound 1a, also known as LY334370, is a selective 5-HT1F receptor agonist. While it shows high selectivity for 5-HT1F over 5-HT1B and 5-HT1D receptors, it exhibits noticeable affinity for the 5-HT1A receptor. []

Relevance: Compound 1a serves as the basis for developing structurally similar compounds, such as those in the pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine (e.g., 2a and 3a), and pyrrolo[3,2-d]pyrimidine (e.g., 4a) series. [] These analogs aimed to enhance selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes, addressing a limitation of Compound 1a. []

Compound 2a

Compound Description: Compound 2a represents a pyrrolo[2,3-c]pyridine analog of LY334370, designed to explore structural modifications for improving 5-HT1F receptor selectivity. []

Relevance: As a structural analog of LY334370, Compound 2a aimed to retain the beneficial activity of LY334370 while potentially enhancing its selectivity profile. []

Compound 3a

Compound Description: Compound 3a is a pyrrolo[3,2-b]pyridine analog of LY334370, synthesized to investigate structure-activity relationships and enhance 5-HT1F receptor selectivity. []

Relevance: As a structural analog of LY334370, Compound 3a sought to preserve the desired activity of LY334370 while potentially optimizing its selectivity profile. []

Compound 3b

Compound Description: Compound 3b is a C-5 acetamide derivative of the pyrrolo[3,2-b]pyridine analog (3a) of LY334370. It exhibits over 100-fold selectivity for the 5-HT1F receptor compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

Relevance: Compound 3b, derived from a structural modification of LY334370, demonstrated improved selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes. [] This finding highlighted the impact of structural modifications on selectivity, potentially leading to compounds with a more refined pharmacological profile compared to LY334370. []

Compound Description: Compound 4a represents a pyrrolo[3,2-d]pyrimidine analog of LY334370, designed to explore structural variations for optimizing 5-HT1F receptor selectivity. []

Relevance: As a structural analog of LY334370, Compound 4a aimed to retain the desired activity of LY334370 while potentially enhancing its selectivity profile. []

Compound Description: These compounds are a series of dimers created by covalently linking two units of Compound 3, a LY334370 derivative, at their C3 positions. [] These dimers explored varying linker lengths and functionalities to assess their impact on 5-HT1 receptor binding affinity and selectivity. []

Relevance: This series of dimers, derived from a LY334370 derivative, exemplified a strategy for modulating the affinity and selectivity of 5-HT1 ligands. [] Notably, some dimers exhibited high binding affinity for the 5-HT1D receptor while lacking binding to the 5-HT1F receptor, achieving over 10,000-fold subtype selectivity. [] This approach highlights the potential for generating novel compounds with distinct pharmacological profiles compared to the parent compound, LY334370. []

Properties

CAS Number

182563-08-2

Product Name

LY 334370

IUPAC Name

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)

InChI Key

MDMJLMDBRQXOOI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Synonyms

4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide
LY 334370
LY-334370
LY334370

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.